![molecular formula C20H34O4 B13388044 7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol](/img/structure/B13388044.png)
7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol
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Overview
Description
7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol is a complex organic compound belonging to the class of diterpene glycosides. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a polycyclic framework. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol typically involves multi-step organic reactions. One common approach is the catalytic conversion of glucose with acetylacetone to form furan-centered chemicals, which can then be further transformed into the desired compound . The reaction conditions often include the use of specific catalysts, controlled temperatures, and precise pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale biorefining processes, where biomass-derived intermediates are converted into the target compound. This approach leverages renewable resources and aims to provide a sustainable method for producing complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ascorbic Acid:
Isoquercitrin: A flavonoid with similar hydroxyl groups, known for its antioxidant and anti-inflammatory activities.
Uniqueness
What sets 7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol apart is its unique polycyclic structure combined with multiple hydroxyl groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol is a complex organic compound belonging to the class of prenol lipids and specifically categorized as a diterpenoid. Its molecular formula is C20H34O4 with a molecular weight of approximately 338.50 g/mol. This compound features multiple hydroxyl groups and a unique bicyclic structure that contributes to its chemical properties and potential biological activities .
The compound's structure includes four methyl groups and a dihydroxyethyl substituent. These features influence its solubility and reactivity in various environments. The presence of multiple functional groups allows for diverse synthetic pathways that can be exploited in laboratory settings .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties that may protect cells from oxidative stress .
- Anti-inflammatory Effects : Studies suggest it can inhibit inflammatory pathways and reduce markers of inflammation .
- Antimicrobial Properties : Preliminary data indicate potential effectiveness against various microbial strains .
- Cytotoxicity Against Cancer Cells : Some studies have shown that it can induce apoptosis in certain cancer cell lines .
The mechanisms underlying these biological activities are still under investigation. However, it is believed that the hydroxyl groups play a crucial role in mediating these effects through interactions with cellular receptors and pathways.
Comparative Analysis
To better understand the uniqueness of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
7-Isopropyl-1,1,-4a-trimethyl-octahydrophenanthrene | C20H30 | Lacks hydroxyl groups; simpler structure |
6-Methoxyphenanthrene | C15H12O | Contains methoxy group instead of hydroxyl; different reactivity |
Diterpene Alcohols | Varies | Diverse structures but generally lack the specific bicyclic framework |
This table illustrates how the unique bicyclic structure combined with multiple hydroxyl groups distinguishes this compound from others in its class .
Case Studies
Recent studies have explored the pharmacological potential of this compound:
- Antioxidant Study : A study published in Frontiers in Pharmacology evaluated the antioxidant capacity of various diterpenoids including this compound. Results indicated a strong ability to scavenge free radicals .
- Anti-inflammatory Research : Another investigation focused on its anti-inflammatory properties using in vitro models. The findings showed significant inhibition of pro-inflammatory cytokines .
- Cancer Cell Line Testing : A series of experiments assessed cytotoxic effects on breast cancer cell lines. The results demonstrated dose-dependent apoptosis induction attributed to mitochondrial pathway activation .
Properties
Molecular Formula |
C20H34O4 |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol |
InChI |
InChI=1S/C20H34O4/c1-17(2)14-6-5-13-11-18(3,16(23)12-21)9-10-20(13,24)19(14,4)8-7-15(17)22/h11,14-16,21-24H,5-10,12H2,1-4H3 |
InChI Key |
PHRLIXFEBORQQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C(CO)O)C |
Origin of Product |
United States |
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